molecular formula C8H15N3O2S B13603069 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-sulfonamide

3-(Tert-butyl)-1-methyl-1h-pyrazole-5-sulfonamide

Cat. No.: B13603069
M. Wt: 217.29 g/mol
InChI Key: OYHFPLHTZIIJAB-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that contains a pyrazole ring substituted with a tert-butyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-amine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The pyrazole ring can also interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • tert-Butyl hydroperoxide

Uniqueness

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the tert-butyl and methyl groups contribute to its stability and lipophilicity .

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-8(2,3)6-5-7(11(4)10-6)14(9,12)13/h5H,1-4H3,(H2,9,12,13)

InChI Key

OYHFPLHTZIIJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)S(=O)(=O)N)C

Origin of Product

United States

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